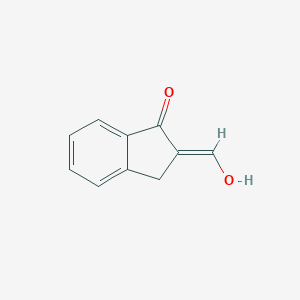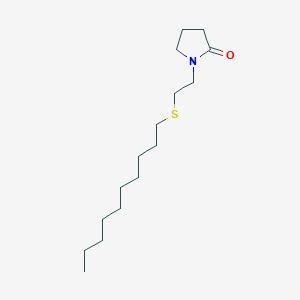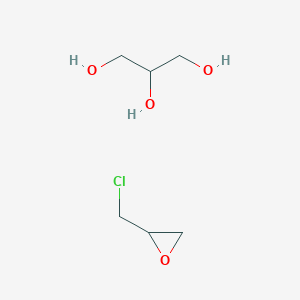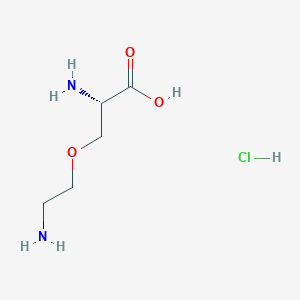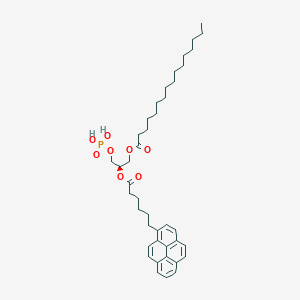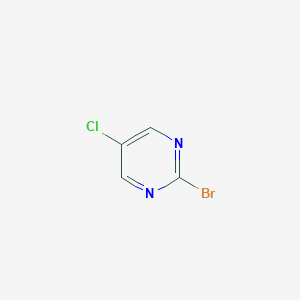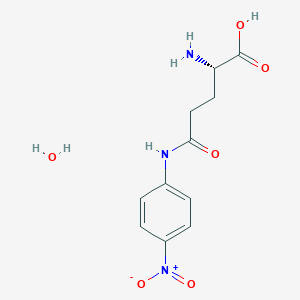
L-γ-谷氨酰-对硝基苯胺一水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-gamma-Glutamyl-P-nitroanilide monohydrate is a chemical compound widely used in biochemical research. It is known for its role as a substrate for gamma-glutamyl transferase, an enzyme involved in the transfer of gamma-glutamyl functional groups. This compound is particularly valuable in the study of amino acid transport and metabolism.
科学研究应用
L-gamma-Glutamyl-P-nitroanilide monohydrate is extensively used in scientific research, particularly in the fields of biochemistry and molecular biology. Some of its key applications include:
Enzyme Assays: It is used as a substrate in assays to measure the activity of gamma-glutamyl transferase and other related enzymes.
Amino Acid Transport Studies: The compound is employed to investigate the transport mechanisms of amino acids across cell membranes.
Cancer Research: It is used to study the role of amino acid transporters in cancer cell metabolism and proliferation.
Drug Development: The compound serves as a model substrate in the development of inhibitors targeting gamma-glutamyl transferase and related enzymes.
作用机制
Target of Action
The primary target of L-gamma-Glutamyl-P-nitroanilide monohydrate is the glutamine transporter ASCT2 (SLC1A5) . This transporter plays a crucial role in the transport of glutamine, a critical amino acid for various cellular processes, across the cell membrane .
Mode of Action
L-gamma-Glutamyl-P-nitroanilide monohydrate acts as a potent and selective inhibitor of the glutamine transporter ASCT2 . It binds to the transporter, thereby blocking the transport of glutamine into the cell . It is also known to inhibit other sodium-dependent and independent amino acid transporters .
Biochemical Pathways
The inhibition of the glutamine transporter ASCT2 by L-gamma-Glutamyl-P-nitroanilide monohydrate affects the glutamine-glutamate cycle, a key biochemical pathway in cells . This cycle is crucial for maintaining the balance of these amino acids in the cell and plays a significant role in various cellular processes, including protein synthesis and energy production .
Result of Action
The inhibition of the glutamine transporter ASCT2 by L-gamma-Glutamyl-P-nitroanilide monohydrate can lead to a decrease in intracellular glutamine levels . This can affect various cellular processes that depend on glutamine, potentially leading to changes in cell function or viability .
生化分析
Biochemical Properties
L-gamma-Glutamyl-P-nitroanilide monohydrate is involved in the activity of the enzyme gamma-glutamyl transpeptidase . This enzyme facilitates the transfer of glutamyl groups from glutamyl peptides to other peptides or water . It also participates in important processes such as amino acid transport, cellular redox control, drug detoxification, apoptosis, and DNA fragmentation .
Cellular Effects
The effects of L-gamma-Glutamyl-P-nitroanilide monohydrate on cells are primarily mediated through its interaction with gamma-glutamyl transpeptidase . This enzyme is involved in various cellular processes, including amino acid transport and cellular redox control . The compound’s influence on these processes can significantly impact cell function .
Molecular Mechanism
The molecular mechanism of L-gamma-Glutamyl-P-nitroanilide monohydrate involves its role as a substrate for gamma-glutamyl transpeptidase . The enzyme catalyzes the transfer of the glutamyl group from L-gamma-Glutamyl-P-nitroanilide monohydrate to glycylglycine, forming L-gamma-glutamylglycylglycine and 5-amino-2-nitrobenzoate . This reaction is a key part of the gamma-glutamyl cycle .
Temporal Effects in Laboratory Settings
The compound’s role in the gamma-glutamyl cycle suggests that it may have long-term effects on cellular function .
Metabolic Pathways
L-gamma-Glutamyl-P-nitroanilide monohydrate is involved in the gamma-glutamyl cycle . This metabolic pathway involves the transfer of glutamyl groups from glutamyl peptides to other peptides or water, facilitated by gamma-glutamyl transpeptidase .
准备方法
Synthetic Routes and Reaction Conditions
L-gamma-Glutamyl-P-nitroanilide monohydrate can be synthesized through a series of chemical reactions involving the coupling of L-glutamic acid with P-nitroaniline. The process typically involves the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate the coupling reaction. Common reagents used in this synthesis include dicyclohexylcarbodiimide and N-hydroxysuccinimide .
Industrial Production Methods
In industrial settings, the production of L-gamma-Glutamyl-P-nitroanilide monohydrate involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization and recrystallization processes to obtain the monohydrate form .
化学反应分析
Types of Reactions
L-gamma-Glutamyl-P-nitroanilide monohydrate primarily undergoes hydrolysis reactions catalyzed by gamma-glutamyl transferase. This reaction results in the cleavage of the gamma-glutamyl bond, releasing P-nitroaniline as a product .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of gamma-glutamyl transferase and occurs under physiological conditions, such as a pH of 7.4 and a temperature of 37°C. The reaction can be monitored spectrophotometrically by measuring the release of P-nitroaniline, which absorbs light at a specific wavelength .
Major Products Formed
The major product formed from the hydrolysis of L-gamma-Glutamyl-P-nitroanilide monohydrate is P-nitroaniline. This product can be further analyzed to study the activity of gamma-glutamyl transferase and other related enzymes .
相似化合物的比较
L-gamma-Glutamyl-P-nitroanilide monohydrate is unique in its specific interaction with gamma-glutamyl transferase. Similar compounds include:
L-glutamic acid gamma-(4-nitroanilide): Another substrate for gamma-glutamyl transferase, but with different kinetic properties.
N-(4-nitrophenyl)-L-glutamine: A compound with similar structural features but used in different biochemical assays.
These compounds share structural similarities but differ in their specific applications and interaction kinetics with gamma-glutamyl transferase.
属性
IUPAC Name |
(2S)-2-amino-5-(4-nitroanilino)-5-oxopentanoic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5.H2O/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17);1H2/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFIAIPYVFZHSY-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-].O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-].O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
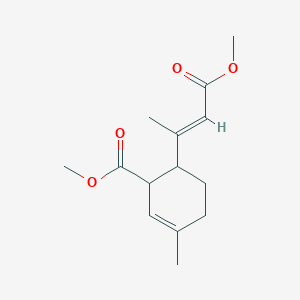
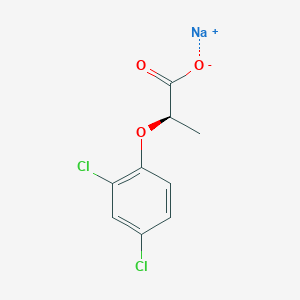
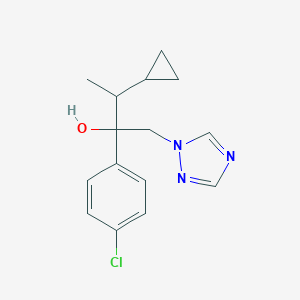
![5,12,16,16-tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-ol](/img/structure/B39009.png)
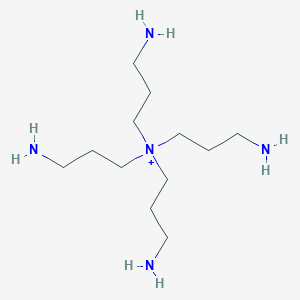
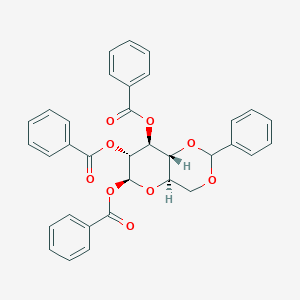
![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)
